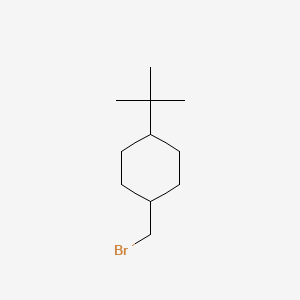

1-(Bromomethyl)-4-(tert-butyl)cyclohexane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-(Bromomethyl)-4-(tert-butyl)cyclohexane” is a cyclohexane molecule with a bromomethyl group attached to one carbon and a tert-butyl group attached to another . The bromomethyl group consists of a carbon atom bonded to a bromine atom and a hydrogen atom, while the tert-butyl group is a carbon atom bonded to three methyl groups .

Chemical Reactions Analysis

The bromine atom in the bromomethyl group is a good leaving group, making it susceptible to nucleophilic substitution reactions . The tert-butyl group is quite inert due to the steric hindrance provided by the three methyl groups .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors like its conformation and the position of the substituents . For instance, the compound would be more stable if the bulky tert-butyl group is in an equatorial position .Applications De Recherche Scientifique

Ring-Opening Polymerization

1-(Bromomethyl)-4-(tert-butyl)cyclohexane is involved in the synthesis and homo- and copolymerization of new cyclic esters containing protected functional groups, crucial in designing hydrophilic aliphatic polyesters. These cyclic esters, derived from cyclohexanone derivatives, play a significant role in the Baeyer−Villiger oxidation process. Protective groups like benzyl and tert-butyl are utilized in these syntheses due to their ease of removal and the potential to generate functional cyclohexanones, which are pivotal in polymer chemistry (Trollsås et al., 2000).

Catalytic Oxidation

Mononuclear iron(III) complexes exhibit the capability to catalyze the oxidation of cyclohexane into cyclohexanol and cyclohexanone efficiently. This process, employing hydrogen peroxide or tert-butyl hydroperoxide as oxidants, highlights the potential of these complexes in transforming cyclohexane under mild conditions, offering a pathway to valuable chemical derivatives (Carvalho et al., 2006).

Synthesis of Morpholine Derivatives

The compound is used in the diastereoselective synthesis of cis-3,5-di(bromomethyl)-4-tert-butylmorpholine, which serves as a substrate for further chemical transformations. These processes are instrumental in the production of morpholine derivatives with potential applications in various chemical domains (D’hooghe et al., 2006).

Catalyzed Transfer Hydro-tert-Butylation

Cyclohexa-1,4-dienes with a tert-butyl group at C3, related to this compound, have been shown to function as isobutane equivalents in transfer hydro-tert-butylation reactions. This unveils a new method of incorporating tertiary alkyl groups into carbon frameworks, expanding the toolbox for chemical synthesis (Keess & Oestreich, 2017).

Mécanisme D'action

Propriétés

IUPAC Name |

1-(bromomethyl)-4-tert-butylcyclohexane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21Br/c1-11(2,3)10-6-4-9(8-12)5-7-10/h9-10H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXGDKDFWZLJUSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(CC1)CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

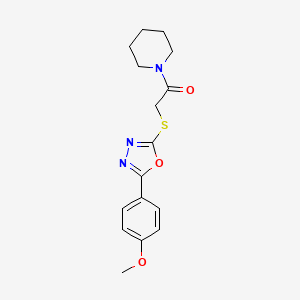

![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2567144.png)

![N-{[4-(benzyloxy)phenyl]methyl}-2-fluoropyridine-3-carboxamide](/img/structure/B2567145.png)

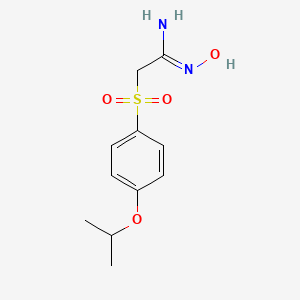

![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-nitrobenzamide](/img/structure/B2567147.png)

![5-[1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2567152.png)

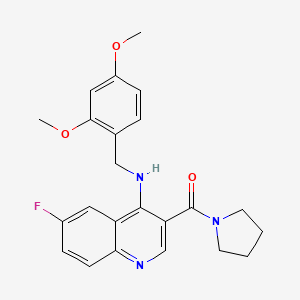

![N-(3-chloro-4-methoxyphenyl)-2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2567155.png)

![2-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-ethyl-6-methyl-4-pyrimidinol](/img/structure/B2567163.png)